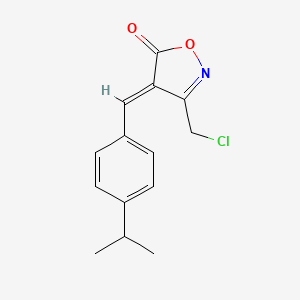
(4E)-3-(Chlormethyl)-4-(4-Isopropylbenzyliden)-isoxazol-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden für die biologische Bildgebung
Diese Verbindung kann bei der Entwicklung von fluoreszierenden Sonden für die biologische Bildgebung eingesetzt werden. Der Twisted Intramolecular Charge Transfer (TICT)-Mechanismus ist ein Schlüsselprinzip, das die Entwicklung von hellen und empfindlichen Fluorophoren leitet . Durch die Modulation der TICT-Tendenz können Forscher Sonden erstellen, die auf verschiedene biologische Ziele spezifisch sind, und so Einblicke in zelluläre Prozesse und molekulare Wechselwirkungen ermöglichen.
Nichtlineare Optik
Schließlich sind die nichtlinearen optischen Eigenschaften von TICT-Verbindungen für Anwendungen in der optischen Datenverarbeitung und -kommunikation von Interesse. Sie können verwendet werden, um Lichtsignale zu modulieren, was die Entwicklung fortschrittlicher optischer Geräte ermöglicht.
Jede dieser Anwendungen nutzt die einzigartigen Eigenschaften von TICT-Verbindungen, was die Vielseitigkeit und das Potenzial von (4E)-3-(Chlormethyl)-4-(4-Isopropylbenzyliden)-isoxazol-5(4H)-on in der wissenschaftlichen Forschung unterstreicht. Die laufende Erforschung von TICT und verwandten Mechanismen wird wahrscheinlich in Zukunft noch mehr innovative Anwendungen hervorbringen .
Biologische Aktivität
(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one, commonly referred to as CM-IBX, is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C₁₄H₁₄ClNO₂, and it has a molecular weight of approximately 263.72 g/mol. The compound is characterized by its unique isoxazole structure, which is integral to its biological activity.
Chemical Structure and Synthesis
The structural representation of CM-IBX includes a chloromethyl group and an isopropylbenzylidene moiety. The synthesis typically involves a multi-step process, beginning with the condensation of 4-isopropylacetophenone and hydroxylamine-O-sulfonic acid, followed by cyclization with trichloroacetic acid. This synthetic pathway highlights the compound's accessibility for research purposes.
Biological Activity
Preliminary studies indicate that CM-IBX exhibits various biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. The presence of the electrophilic chloromethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. The isoxazole ring's ability to undergo transformations further contributes to its versatility as a pharmacophore.
Key Biological Activities
- Antimicrobial Properties : CM-IBX has shown promising results against various microbial strains.
- Anticancer Activity : Initial findings suggest that the compound may inhibit cancer cell proliferation.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, although further investigation is needed.
Interaction Studies
Research on CM-IBX has focused on its binding affinity to various biological targets. These interaction studies are crucial for understanding the compound's mechanism of action and its potential applications in drug design.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to specific functional groups present in CM-IBX.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one | Methoxy group instead of isopropyl | Antimicrobial properties |
| (3-Chloro-2-methylphenyl)(isoxazol-5(4H)-one) | Different aromatic substituents | Anticancer activity |
| (3-Amino-5-bromo-isoxazole) | Amino group substitution | Neuroprotective effects |
The unique combination of functional groups in CM-IBX may confer distinct biological activities not observed in other similar compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of CM-IBX against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects at varying concentrations.
- Cancer Cell Proliferation : In vitro assays demonstrated that CM-IBX reduced the proliferation of specific cancer cell lines by inducing apoptosis.
- Neuroprotection : Research indicated that CM-IBX could protect neuronal cells from oxidative stress-induced damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPRQLGHBLEWMC-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














